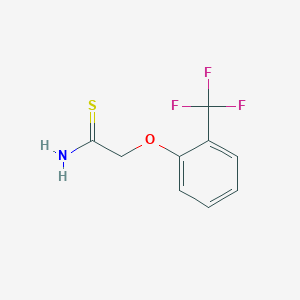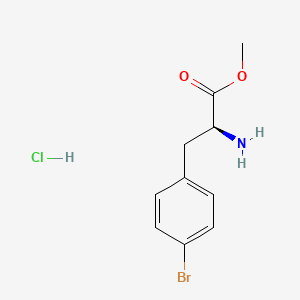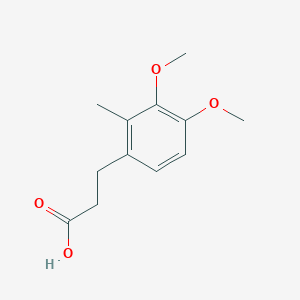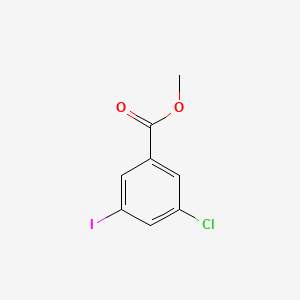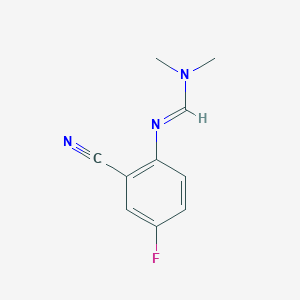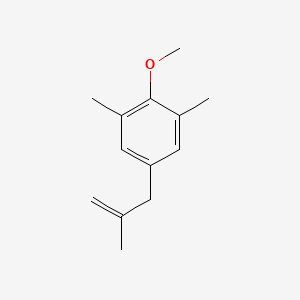
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene” is an organic compound based on its structure. It contains a propene group attached to a phenyl ring that is substituted with methyl and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for related compounds. For instance, Grignard reagents have been applied in the synthesis of tris(2-methoxy-5-vinylphenyl)phosphine .Aplicaciones Científicas De Investigación
Synthesis and Reactions of Related Compounds : Research by Pimenova et al. (2003) detailed the synthesis and reactions of a closely related compound, which involved reactions with aniline, o-phenylenediamine, and o-aminophenol (Pimenova, Goun, Krasnych, & Miles, 2003).
Catalysis in Chemical Reactions : Magro et al. (2010) studied the methoxycarbonylation of alkynes catalyzed by palladium complexes, which is relevant for understanding the chemical behavior of compounds like "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
Synthesis of Intermediate Compounds : Xu and He (2010) focused on synthesizing intermediate compounds important in the preparation of anti-inflammatory agents, highlighting the synthetic utility of related compounds (Xu & He, 2010).
Novel Copolymers Synthesis : Kharas et al. (2015) explored the synthesis of novel electrophilic trisubstituted ethylene monomers and their copolymerization with styrene, which is directly relevant to understanding the chemical applications of "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Kharas et al., 2015).
Oxidative Dimerization Studies : Research by Vasilyev et al. (2003) involved the oxidative dimerization of a similar compound, which could provide insights into the reactivity and potential applications of "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Vasilyev, Fundamenskii, Savchenkov, & Rudenko, 2003).
Catalysis in Olefin Polymerization : A study by Machat et al. (2017) on titanocene complexes in olefin polymerization is relevant for understanding how similar compounds might be used in catalysis (Machat, Jandl, & Rieger, 2017).
Properties and Applications in Copolymers : Additional studies by Kharas et al. (2015, 2014) on novel copolymers of styrene provide further insights into the properties and applications of compounds related to "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Kharas et al., 2015), (Kharas et al., 2014).
Synthesis and Characterization of Derivatives : Moser et al. (2005) conducted a study on the synthesis and characterization of a derivative, providing insights into the structural and chemical properties of related compounds (Moser, Bertolasi, & Vaughan, 2005).
Spectroscopic and Crystallographic Investigations : Hayvalı et al. (2010) performed spectroscopic and crystallographic investigations on similar Schiff base ligands, contributing to the understanding of the chemical and physical properties of related compounds (Hayvalı, Unver, & Svoboda, 2010).
Photoinduced Electron Transfer Studies : Ikeda et al. (2004) explored the photoinduced electron transfer in a derivative, offering insights into the potential photochemical applications of "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Ikeda, Tanaka, Akiyama, Tero-Kubota, & Miyashi, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-methoxy-1,3-dimethyl-5-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)6-12-7-10(3)13(14-5)11(4)8-12/h7-8H,1,6H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNBOLXRLGFCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641231 |
Source


|
| Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene | |
CAS RN |
53483-20-8 |
Source


|
| Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

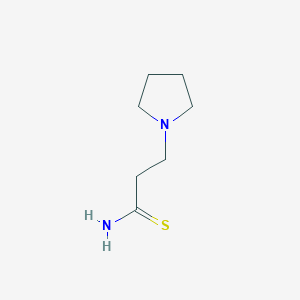
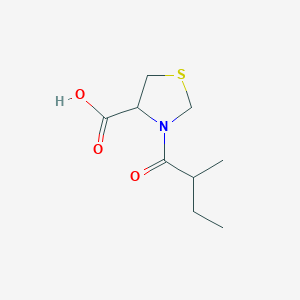
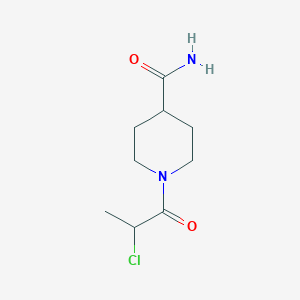
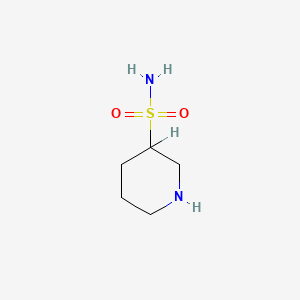
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)
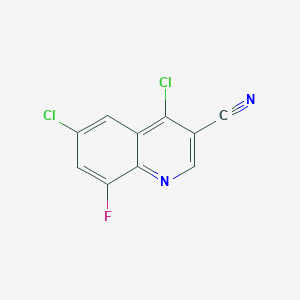
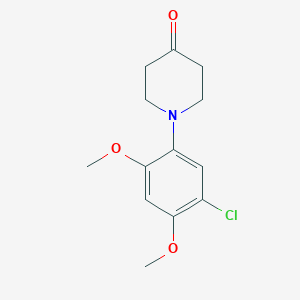
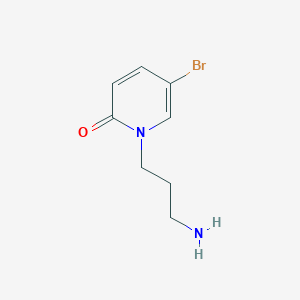
![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)
